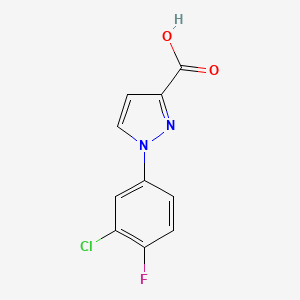

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid

Description

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 3-chloro-4-fluorophenyl group at the 1-position and a carboxylic acid moiety at the 3-position. This structure combines halogenated aromaticity with the acidic functionality of pyrazole, making it a versatile intermediate in pharmaceutical and agrochemical research.

Propriétés

Formule moléculaire |

C10H6ClFN2O2 |

|---|---|

Poids moléculaire |

240.62 g/mol |

Nom IUPAC |

1-(3-chloro-4-fluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6ClFN2O2/c11-7-5-6(1-2-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |

Clé InChI |

ZBIVOMHATRGCNX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and ethyl acetoacetate.

Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This is achieved by reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of Carboxylic Acid Group: The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group, yielding 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Analyse Des Réactions Chimiques

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. Conversely, the compound can be oxidized to form derivatives with higher oxidation states.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This involves the use of palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives:

Table 1: Key Comparisons of Pyrazole-3-carboxylic Acid Derivatives

Structural and Functional Insights:

Substituent Effects on Reactivity :

- Halogen positioning on the phenyl ring (e.g., 3-Cl,4-F vs. 3-Cl,2-F) alters electronic properties and steric hindrance. For instance, 1-(3-chloro-2-fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid exhibits a distinct collision cross-section (193.1 Ų) due to its fused cyclopentane ring and halogen placement .

- Methoxy groups (e.g., in 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid) enhance solubility but reduce metabolic stability compared to halogenated analogs .

Impact of Fused Rings :

- Cyclohepta[c]pyrazole derivatives (e.g., C₁₅H₁₅FN₂O₂) show higher molecular weights (~274.29) and increased lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .

Trifluoromethyl Groups :

- Compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₁₂H₅ClF₆N₃O₂) leverage CF₃ groups for enhanced pesticidal activity via strong electron-withdrawing effects .

Activité Biologique

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CFPPC) is a synthetic compound belonging to the pyrazole carboxylic acid family. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. This article aims to provide a comprehensive overview of the biological activity of CFPPC, supported by data tables and relevant research findings.

- Molecular Formula : C10H6ClFN2O2

- Molecular Weight : 240.6 g/mol

- CAS Number : 1152537-04-6

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 234-236 °C |

| Solubility | Soluble in water, methanol |

| Stability | Stable under heat and light |

CFPPC exhibits its biological effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, CFPPC reduces inflammation and provides analgesic effects.

Anti-inflammatory Activity

Research has demonstrated that CFPPC significantly reduces inflammation in various animal models. A study conducted on rats showed a marked decrease in paw edema when treated with CFPPC compared to a control group, indicating its potential as an anti-inflammatory agent.

Analgesic Activity

In analgesic assays, CFPPC has been shown to alleviate pain effectively. In a formalin-induced pain model, animals treated with CFPPC exhibited reduced pain scores compared to untreated controls, suggesting its efficacy as an analgesic compound.

Anti-tumor Activity

CFPPC has also been investigated for its anti-tumor properties. In vitro studies revealed that CFPPC inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent .

Study 1: Anti-inflammatory Effects in Rodent Models

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of CFPPC in a carrageenan-induced paw edema model. The results indicated that CFPPC significantly reduced edema at doses of 10 mg/kg and 20 mg/kg when administered intraperitoneally.

Study 2: Analgesic Properties in Formalin Test

In another study, the analgesic properties of CFPPC were assessed using the formalin test in mice. The results showed that treatment with CFPPC at 5 mg/kg resulted in a significant reduction in both phases of pain response compared to controls.

Toxicity and Safety

Toxicity studies indicate that CFPPC is generally well-tolerated at therapeutic doses. No significant adverse effects were observed in animal models during short-term studies. However, further long-term toxicity evaluations are necessary to establish safety profiles for potential therapeutic applications .

Current State of Research

Ongoing research is focused on elucidating the precise molecular mechanisms underlying the biological activities of CFPPC. Additionally, studies are exploring its potential applications in treating chronic inflammatory diseases and various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.